2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride
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Overview
Description
2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride is an organohalide compound that consists of a pyridine core bearing a chloromethyl group and two methyl groups at the 4 and 6 positions. This compound is known for its use as an alkylating agent and as a precursor to various pyridine-containing ligands .
Scientific Research Applications
2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride typically involves the chloromethylation of 4,6-dimethylpyridine. One common method includes the reaction of 4,6-dimethylpyridine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, imidazole-2-thione, and pyrimidine-2-thiol are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution Products: Various substituted pyridines, depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Methyl derivatives of the original compound.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in DNA, proteins, and other cellular components . This alkylation process can disrupt normal cellular functions, making it useful in various therapeutic and research applications .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Similar structure but lacks the additional methyl groups at positions 4 and 6.
2-Chloromethyl-3,5-dimethyl-4-methoxypyridine: Contains methoxy groups instead of methyl groups.
2-Chloromethyl-3,4-dimethoxypyridine: Features methoxy groups at different positions.
Uniqueness
2-(Chloromethyl)-4,6-dimethylpyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methyl groups at positions 4 and 6 enhances its stability and modifies its interaction with nucleophiles compared to other similar compounds .
Properties
IUPAC Name |
2-(chloromethyl)-4,6-dimethylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c1-6-3-7(2)10-8(4-6)5-9;/h3-4H,5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVKMLLIYJFBOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CCl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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